molecular formula C20H18N2O3 B5792508 N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline

N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline

Cat. No.: B5792508
M. Wt: 334.4 g/mol
InChI Key: XMQWHVOXNYVVEE-UHFFFAOYSA-N
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Description

N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline is an organic compound that features a benzyl group substituted with a nitro group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline typically involves a multi-step process. One common method includes the nitration of benzyl alcohol to form 4-nitrobenzyl alcohol, followed by its conversion to 4-nitrobenzyl chloride. This intermediate is then reacted with 4-hydroxybenzylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using hydrogenation or other reducing agents.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position.

Common Reagents and Conditions

Major Products

    Reduction: The major product is N-{4-[(4-aminobenzyl)oxy]benzyl}aniline.

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Products include benzaldehyde derivatives.

Scientific Research Applications

N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-aminobenzyl)oxy]benzyl}aniline
  • N-{4-[(4-methoxybenzyl)oxy]benzyl}aniline
  • N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline

Uniqueness

N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

N-[[4-[(4-nitrophenyl)methoxy]phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-22(24)19-10-6-17(7-11-19)15-25-20-12-8-16(9-13-20)14-21-18-4-2-1-3-5-18/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQWHVOXNYVVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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